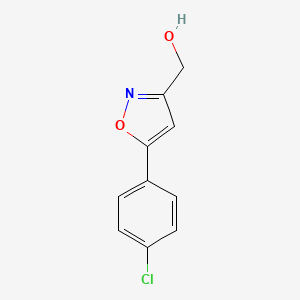

(5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQKJNNBWALNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394211 | |

| Record name | [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81282-13-5 | |

| Record name | 5-(4-Chlorophenyl)-3-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81282-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of (5-(4-Chlorophenyl)isoxazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (5-(4-Chlorophenyl)isoxazol-3-yl)methanol. The document details the key identifiers of the compound, a probable synthetic pathway, and an in-depth analysis of expected spectroscopic data based on analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical development, and material science.

Compound Identification

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group at the 5-position and a hydroxymethyl group at the 3-position.[1] It is a white crystalline solid with a melting point range of 95-102 °C.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 81282-13-5 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 95-102 °C | [1] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process involving the formation of an isoxazole precursor followed by the reduction of a formyl group.

Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde (Precursor)

The formation of the isoxazole ring is a common reaction in heterocyclic chemistry. One established method involves the reaction of a β-dicarbonyl compound with hydroxylamine. For the synthesis of the aldehyde precursor, a multi-component reaction can be employed.

Experimental Protocol (Generalized):

A mixture of an appropriate β-ketoester, hydroxylamine hydrochloride, and 4-chlorobenzaldehyde is refluxed in ethanol with a catalytic amount of a suitable catalyst, such as L-valine.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and washed with cold ethanol.

| Precursor | 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde |

| CAS Number | 763109-09-7 |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Melting Point | 136-140 °C |

| Appearance | Solid |

Reduction of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol (Generalized):

To a solution of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Spectroscopic Data and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isoxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the carbons of the 4-chlorophenyl ring, the isoxazole ring, and the methylene carbon of the hydroxymethyl group.

Comparative NMR Data for a Related Compound: 5-(4-Chlorophenyl)-3-phenylisoxazole [1]

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 7.87–7.83 | m | 2H | Ar-H | |

| 7.79–7.75 | m | 2H | Ar-H | |

| 7.50–7.44 | m | 5H | Ar-H | |

| 6.81 | s | 1H | Isoxazole-H |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |

| 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 |

Based on this data, for this compound, one would expect to see a singlet for the isoxazole proton around 6.5-7.0 ppm, doublets for the 4-chlorophenyl protons around 7.4-7.8 ppm, a singlet for the methylene protons (CH₂OH) around 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3500-3200 | O-H stretch (alcohol, broad) |

| 3100-3000 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (aliphatic) |

| 1610-1580 | C=C stretch (aromatic) |

| 1500-1400 | C=N stretch (isoxazole) |

| 1100-1000 | C-O stretch (alcohol) |

| ~830 | C-Cl stretch |

For comparison, the IR spectrum of a similar compound, (3-para-tolyl-isoxazol-5-yl)methanol, shows a broadened absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₈ClNO₂. The fragmentation pattern can also provide structural information.

Expected Mass Spectrometry Data:

| Technique | Expected m/z |

| HRMS (ESI) | [M+H]⁺ ≈ 210.0316 |

Potential Applications

This compound and its derivatives are of interest in several fields:

-

Pharmaceutical Development: Isoxazole-containing compounds are known to exhibit a wide range of biological activities. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents, potentially with anti-inflammatory or analgesic properties.[1]

-

Agrochemical Chemistry: It may be utilized in the formulation of new agrochemicals for crop protection.[1]

-

Material Science: The compound could be explored for its potential in creating advanced materials with specific chemical and physical properties.

Conclusion

The structural elucidation of this compound is achievable through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is not extensively published, analysis of closely related compounds provides a strong foundation for predicting its chemical behavior and spectral characteristics. This technical guide serves as a foundational document for researchers working with this and similar isoxazole derivatives, providing the necessary information for its synthesis, characterization, and potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound (5-(4-Chlorophenyl)isoxazol-3-YL)methanol. This molecule is of interest to the pharmaceutical and agrochemical industries due to the established biological activities of the isoxazole scaffold.[1][2] This document collates available experimental and predicted data, outlines relevant experimental protocols for property determination, and presents a plausible synthetic route and a summary of the potential biological activities of this class of compounds. The information is intended to support research and development efforts involving this and structurally related molecules.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that feature prominently in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, incorporates a 4-chlorophenyl moiety, a common substituent in pharmacologically active molecules, attached to a 3,5-disubstituted isoxazole ring bearing a hydroxymethyl group. This combination of structural features suggests its potential as a valuable intermediate or active molecule in drug discovery and development.[3] This guide aims to provide a detailed summary of its physicochemical characteristics.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. For comparative purposes, data for the structural isomer, [3-(4-Chlorophenyl)-5-isoxazolyl]methanol, is included in Table 2, as more extensive data is publicly available for this related compound. It is crucial to note that while these isomers share the same molecular formula and weight, their other physicochemical properties may differ significantly due to the different arrangement of atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | [3] |

| Molecular Weight | 209.63 g/mol | [3] |

| Appearance | White crystals | [3] |

| Melting Point | 95-102 °C | [3] |

| Purity (Commercial) | ≥ 98% (HPLC) | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Table 2: Physicochemical Properties of Isomer [3-(4-Chlorophenyl)-5-isoxazolyl]methanol

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | [4][5] |

| Molecular Weight | 209.63 g/mol | [4][5] |

| Appearance | Off-white crystals | [5] |

| Melting Point | 98-104 °C | [4][5] |

| Boiling Point | 389.2 °C at 760 mmHg | [4] |

| Density | 1.339 g/cm³ | [4] |

| XLogP3 (Predicted) | 2.48730 | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the public domain. However, this section outlines generalized, standard laboratory procedures for key analytical measurements.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, finely powdered crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Procedure:

-

The packed capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is heated again, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the compound can be assessed using reverse-phase HPLC.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic compounds.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is typically employed. The exact composition may require optimization.

-

Sample Preparation: A stock solution of the compound is prepared by dissolving a known mass in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.

-

Analysis:

-

The column is equilibrated with the mobile phase.

-

A small volume (e.g., 10 µL) of the sample solution is injected.

-

The chromatogram is recorded, and the area of the main peak corresponding to the compound is measured.

-

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Synthesis Pathway

A specific, detailed synthesis protocol for this compound has not been published in peer-reviewed literature. However, a plausible and widely used method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6][7]

A potential synthetic route would involve the following steps:

-

Formation of 4-chlorobenzaldoxime: Reaction of 4-chlorobenzaldehyde with hydroxylamine.

-

In situ generation of the nitrile oxide: The aldoxime is converted to a hydroximoyl chloride, followed by dehydrohalogenation to yield the 4-chlorophenylnitrile oxide.

-

1,3-Dipolar Cycloaddition: The nitrile oxide reacts with propargyl alcohol (an alkyne with a hydroxymethyl group) to form the 3,5-disubstituted isoxazole ring.

Potential Biological Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, the isoxazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][8] Derivatives have been reported to exhibit a broad range of pharmacological activities, including:

-

Anti-inflammatory activity: Potentially through the inhibition of enzymes like cyclooxygenase (COX).

-

Analgesic effects. [3]

-

Antimicrobial activity: Against various bacterial and fungal strains.[9]

-

Anticancer activity: Some isoxazole derivatives have shown cytotoxic effects on cancer cell lines.[10]

The presence of the 4-chlorophenyl group may enhance these activities and influence the molecule's interaction with specific protein targets.

Conclusion

This compound is a compound with potential applications in drug discovery and development, stemming from the known biological activities of the isoxazole class of heterocycles. While a complete physicochemical profile is not yet publicly available, this guide provides the foundational data and standardized methodologies necessary for further investigation. The outlined synthetic pathway offers a viable route for its preparation, enabling further studies into its biological mechanism of action and potential therapeutic applications. Researchers are encouraged to perform experimental determinations for the missing data points to build a more complete profile of this promising molecule.

References

- 1. ijpca.org [ijpca.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

(5-(4-Chlorophenyl)isoxazol-3-YL)methanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (5-(4-Chlorophenyl)isoxazol-3-yl)methanol, including its identifiers, physicochemical properties, and potential therapeutic applications. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Identifiers and Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group at the 5-position and a hydroxymethyl group at the 3-position. This specific isomeric arrangement is crucial for its chemical reactivity and biological activity.

| Identifier | Value |

| CAS Number | 81282-13-5 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| MDL Number | MFCD01444076 |

| PubChem CID | 3613526 |

| Appearance | White crystals |

| Melting Point | 95-102 °C |

Synthesis and Experimental Protocols

General Synthetic Approach:

A plausible synthetic route for this compound involves the following key steps:

-

Oxime Formation: Reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldehyde oxime.

-

Nitrile Oxide Formation: In-situ generation of 4-chlorophenylnitrile oxide from the corresponding oxime using an oxidizing agent such as sodium hypochlorite or N-chlorosuccinimide.

-

[3+2] Cycloaddition: Reaction of the generated nitrile oxide with propargyl alcohol (prop-2-yn-1-ol). This cycloaddition is expected to be regioselective, yielding the desired 5-(4-chlorophenyl)-3-(hydroxymethyl)isoxazole.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Illustrative Reaction Scheme:

Caption: General synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Isoxazole derivatives are a well-established class of compounds with a broad range of biological activities.[1] For this compound, its primary therapeutic potential lies in its anti-inflammatory and analgesic properties.[2]

Mechanism of Action:

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing pain, fever, and swelling.

It is hypothesized that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes (COX-1 and/or COX-2). By blocking the COX pathway, the production of prostaglandins from arachidonic acid is reduced, thereby mitigating the inflammatory cascade.

Proposed Signaling Pathway:

Caption: Proposed mechanism of action via inhibition of the cyclooxygenase pathway.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its potential applications extend to:

-

Pharmaceutical Development: As a scaffold for the design and synthesis of novel anti-inflammatory and analgesic drugs with potentially improved efficacy and safety profiles.[2]

-

Agrochemical Chemistry: The isoxazole core is also present in some agrochemicals, suggesting potential applications in the development of new pesticides or herbicides.[2]

Conclusion

This compound is a chemical compound with significant potential in the fields of medicinal chemistry and drug discovery. Its core isoxazole structure, combined with the specific substitution pattern, makes it a promising candidate for the development of new anti-inflammatory and analgesic therapies. Further research is warranted to fully elucidate its synthetic pathways, biological mechanisms, and therapeutic efficacy.

References

The Rising Therapeutic Promise of Chlorophenyl-Substituted Isoxazoles: A Technical Guide

For Immediate Release

In the dynamic landscape of medicinal chemistry, the isoxazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. The strategic incorporation of a chlorophenyl moiety onto this versatile heterocyclic ring has unlocked a significant expansion of its biological potential, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of chlorophenyl-substituted isoxazoles, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile framework in drug design due to its favorable electronic properties and ability to engage in various biological interactions.[1][2] The addition of a chlorophenyl group can significantly enhance the pharmacological profile of these molecules by modulating their lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This strategic substitution has been a key factor in the development of isoxazole derivatives with a wide array of biological activities.

Anticancer Potential: Targeting Key Cellular Pathways

Chlorophenyl-substituted isoxazoles have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4][5] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and disrupt critical signaling pathways involved in tumor growth and proliferation.[6][7]

For instance, certain isoxazole derivatives have been identified as potent inhibitors of heat shock protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[5] Inhibition of HSP90 leads to the degradation of these client proteins, ultimately triggering cancer cell death. Other mechanisms of action include the inhibition of tubulin polymerization and the modulation of key signaling pathways such as Akt and p53.[5][6]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various chlorophenyl-substituted isoxazoles has been quantified through in vitro assays, with IC50 values providing a measure of their potency.

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Phenyl-isoxazole–carboxamide analogues | Hep3B | 5.96 - 8.02 | [8] |

| 5l-o series isoxazole-piperazine hybrids | Huh7, Mahlavu, MCF-7 | 0.3 - 3.7 | [6] |

| Diaryl isoxazole 11 and diaryl pyrazole 85 | Hepatocellular and breast cancer cell lines | 0.7 - 9.5 | [9] |

| 3d, 3i, 3k, 3m isoxazole-quinazoline derivatives | A549, HCT116, MCF-7 | Not specified | [10] |

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Chlorophenyl-substituted isoxazoles have shown considerable potential as a novel class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12][13]

The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[11] The presence of the chlorophenyl group often enhances the lipophilicity of the isoxazole core, facilitating its penetration through the microbial cell membrane.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC) and the diameter of the zone of inhibition.

| Compound/Derivative | Microbial Strain(s) | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Thiazole substituted isoxazole-amide 8a | S. aureus | 16.5 | Not specified | [11] |

| Thiazole substituted isoxazole and pyrazole analogs | S. typhi | 15.5 - 18 | Not specified | [11] |

| Compounds 3 and 4 | Enterococcus faecium E5 | 10 - 15 | Not specified | [12] |

| Compound 4 | S. aureus ATCC 6538, B. subtilis ATCC 6683 | 8 - 9 | Not specified | [12] |

| Compound 6a | C. albicans 393 | 8 | Not specified | [12] |

| Isoxazole conjugates with l-proline or N-Ac-l-cysteine (5a-d) | E. durans B-603, B. subtilis B-407, R. qingshengii Ac-2784D, E. coli B-1238 | Not specified | 0.06 - 2.5 | [14] |

Synthesis and Methodologies

The synthesis of chlorophenyl-substituted isoxazoles can be achieved through various established chemical routes. A common and versatile method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[8][15] Another widely employed strategy is the condensation of a hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[15]

General Experimental Protocol for Synthesis

A representative synthetic protocol involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone with a benzaldehyde to form a chalcone. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the desired isoxazole derivative.[1][2] Purification is typically achieved through recrystallization or column chromatography.[16]

Detailed Protocol: Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole [16]

-

Chalcone Formation: A mixture of 4-methoxyacetophenone and 3-chlorobenzaldehyde is stirred in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the reaction is monitored by TLC.

-

Bromination: The resulting chalcone is dissolved in a suitable solvent and treated with bromine to yield the dibromo derivative.

-

Isoxazole Ring Formation: The brominated chalcone is then reacted with hydroxylamine hydrochloride in a basic medium to facilitate the cyclization and formation of the isoxazole ring.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system to afford the pure 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

Visualizing the Pathways: Synthesis and Biological Action

To better illustrate the concepts discussed, the following diagrams depict a general synthetic workflow and a simplified signaling pathway potentially targeted by these compounds.

Caption: A generalized workflow for the synthesis of chlorophenyl-substituted isoxazoles.

Caption: A simplified diagram illustrating the inhibition of HSP90 by chlorophenyl-substituted isoxazoles, leading to apoptosis.

Future Directions and Conclusion

The compelling biological activities of chlorophenyl-substituted isoxazoles underscore their significant therapeutic potential. Further research is warranted to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of next-generation derivatives with enhanced efficacy and reduced toxicity.[7][17] The continued exploration of this promising class of compounds holds the key to developing novel and effective treatments for a range of diseases, from cancer to infectious diseases. The versatility of the isoxazole scaffold, combined with the strategic influence of the chlorophenyl substituent, provides a fertile ground for future drug discovery endeavors.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride | 5243-94-7 | Benchchem [benchchem.com]

- 4. espublisher.com [espublisher.com]

- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 6. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential anticancer agents. I. Synthesis of isoxazole moiety containing quinazoline derivatives and preliminarily in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. connectjournals.com [connectjournals.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 17. youtube.com [youtube.com]

Spectroscopic and Analytical Profile of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(4-Chlorophenyl)isoxazol-3-YL)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its isoxazole core is a key structural motif in a variety of biologically active molecules. A thorough understanding of its spectroscopic and physicochemical properties is fundamental for its application in synthesis, quality control, and further development. This technical guide provides a summary of available data for this compound and its analogs, alongside standardized experimental protocols for its characterization.

Physicochemical Properties of this compound

The fundamental properties of the target compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 98-104 °C |

Spectroscopic Data of Analogous Compounds

For comparative purposes, the following tables summarize the spectroscopic data of structurally related isoxazole derivatives. These data can provide valuable insights into the expected spectral features of this compound.

¹H and ¹³C NMR Data for 5-(4-chlorophenyl)-3-phenylisoxazole

Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 100 MHz for ¹³C

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Assignment |

| 7.87–7.83 | (m, 2H, ArH) | 169.2 | C=N |

| 7.79–7.75 | (m, 2H, ArH) | 163.0 | C-O (isoxazole) |

| 7.50–7.44 | (m, 5H, ArH) | 136.3 | Ar-C |

| 6.81 | (s, 1H, isoxazole-H) | 130.1 | Ar-C |

| 129.3 | Ar-C | ||

| 128.9 | Ar-C | ||

| 127.1 | Ar-C | ||

| 126.8 | Ar-C | ||

| 125.9 | Ar-C | ||

| 97.8 | Isoxazole C-H |

IR and Mass Spectrometry Data for Related Isoxazoles

Due to the lack of specific data for the target compound, representative IR absorption bands for the isoxazole ring system and related functional groups are provided based on literature for analogous compounds.[1]

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (Infrared) Spectroscopy | ~3400 cm⁻¹ (O-H stretch, alcohol), ~3100 cm⁻¹ (aromatic C-H stretch), ~1600 cm⁻¹ (C=N stretch, isoxazole), ~1400-1600 cm⁻¹ (aromatic C=C stretch), ~1000-1200 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 210.03. The fragmentation pattern would likely involve the loss of the methanol group and fragmentation of the isoxazole and chlorophenyl rings. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]

-

Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.

2. Data Acquisition:

-

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]

-

For ¹H NMR, the acquisition parameters generally include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.[3]

-

For ¹³C NMR, parameters often involve a 30-degree pulse width, a relaxation delay of 1.3 seconds, and an acquisition time of 1.4 seconds with WALTZ-16 composite pulse decoupling.[3]

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

2. Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

If the signal intensity is too low, add another drop of the sample solution to the plate and re-measure. If the intensity is too high, clean the plate and use a more dilute solution.[4]

Mass Spectrometry (MS)

1. Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically less than 1 mM) in a polar, volatile solvent such as methanol or acetonitrile.[5]

-

The sample solution is then introduced into the ESI source via a syringe pump at a low flow rate (e.g., 1-20 µL/min).[5]

2. Data Acquisition:

-

The analysis is performed on an ESI-mass spectrometer.

-

A high voltage (typically 3-6 kV) is applied to the capillary needle, generating charged droplets.[5]

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

-

These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

The Isoxazole Pharmacophore: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural properties enable it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] This technical guide provides an in-depth exploration of the isoxazole pharmacophore, focusing on its role in the development of anticancer, antibacterial, and anti-inflammatory agents. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and chemical processes to facilitate a comprehensive understanding for researchers in the field of drug discovery.

Anticancer Applications of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7] These mechanisms include the induction of apoptosis, inhibition of crucial enzymes like protein kinases and aromatase, and disruption of tubulin polymerization.[6][7][8]

A notable example of an isoxazole-containing anticancer agent is acivicin, which has been investigated for its cytotoxic effects.[9] Researchers have synthesized numerous isoxazole derivatives and evaluated their efficacy against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Hep3B (liver cancer).[1][10]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is critical for eliminating cancerous cells and is a key target for many chemotherapeutic agents. The introduction of an isoxazole moiety into certain molecular structures has been shown to trigger apoptotic pathways within tumor cells.[6]

Caption: Signaling pathway for apoptosis induction by isoxazole derivatives.

Quantitative Data: Anticancer Activity

The anticancer potency of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2d | Hep3B (Liver) | ~23 µg/ml | [10] |

| 2e | Hep3B (Liver) | ~23 µg/ml | [10] |

| 2d | HeLa (Cervical) | 15.48 µg/ml | [10] |

| 2a | MCF-7 (Breast) | 39.80 µg/ml | [10] |

| 10a | DU145 (Prostate) | 0.96 | [11][12] |

| 10b | DU145 (Prostate) | 1.06 | [11][12] |

| 21a | A549 (Lung) | 11.05 ± 0.88 | [11] |

| 21b | MCF-7 (Breast) | 11.47 ± 0.84 | [11] |

| 4c | U87 (Glioblastoma) | 67.6 | [11] |

| 4b | U87 (Glioblastoma) | 42.8 | [11] |

| 4a | U87 (Glioblastoma) | 61.4 | [11] |

Antibacterial Applications of the Isoxazole Scaffold

The isoxazole ring is a key component in several commercially available antibacterial drugs, including oxacillin, cloxacillin, dicloxacillin, and sulfamethoxazole.[9] These agents are effective against a range of bacterial infections.[9] The antibacterial action of isoxazole derivatives can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, directly killing the bacteria.[9][13] Bacteriostatic agents often work by inhibiting essential processes like protein synthesis or metabolic pathways.[13]

Commercially Available Isoxazole-Containing Antibacterials

| Drug Name | Therapeutic Use | Reference |

| Oxacillin | Bacterial Infections | [9] |

| Cloxacillin | Bacterial Infections | [9] |

| Dicloxacillin | Bacterial Infections | [9] |

| Flucloxacillin | Bacterial Infections | [9] |

| Sulfamethoxazole | Urinary Tract Infections, Acute Bronchitis | [9] |

| Sulfisoxazole | Urinary Tract Infections | [9] |

Quantitative Data: Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. It represents the lowest concentration of the drug that prevents visible growth of a bacterium.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a | Escherichia coli | 16.88 | [14] |

| 4e | Escherichia coli | 19.01 | [14] |

| Chloramphenicol (Standard) | Escherichia coli | 22.41 | [14] |

Anti-inflammatory Properties of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. The well-known non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core.[5][15]

Mechanism of Action: Inhibition of Inflammatory Pathways

By inhibiting COX and 5-LOX enzymes, isoxazole derivatives can effectively reduce the production of inflammatory molecules, thereby alleviating inflammation. This dual-inhibition mechanism offers a promising strategy for the development of potent anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

Caption: Inhibition of COX and 5-LOX pathways by isoxazole derivatives.

Quantitative Data: Anti-inflammatory Activity

The inhibitory potency of isoxazole derivatives against COX and LOX enzymes is expressed as IC50 values.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 155 | 5-LOX | 3.67 | [1] |

| - | 15-LOX | 8.15 ± 0.16 | [1] |

Experimental Protocols

The synthesis and biological evaluation of isoxazole derivatives involve a series of well-established experimental protocols. Below are generalized methodologies for key experiments cited in the literature.

General Synthesis of 3,4,5-Trisubstituted Isoxazoles

A common method for synthesizing isoxazole derivatives is through a [3+2] cycloaddition reaction.[16]

Caption: General experimental workflow for the synthesis of isoxazole derivatives.

Protocol:

-

Reaction Setup: To a solution of a 1,3-dicarbonyl compound (0.5 mmol) and a hydroximoyl chloride (0.5 mmol) in a mixture of water and methanol (15 mL), add a suitable base (1.5 mmol, 3 equivalents) at room temperature.[16]

-

Reaction Execution: Stir the reaction mixture at room temperature for a specified period (e.g., 2 hours).[16]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is subjected to an aqueous work-up. The product is typically extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified using techniques such as column chromatography on silica gel.

-

Characterization: The structure of the purified isoxazole derivative is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilution: The isoxazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The isoxazole pharmacophore continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its presence in a wide array of biologically active compounds, including approved drugs, underscores its significance.[1][2][3] The ongoing exploration of novel synthetic strategies and the detailed investigation of structure-activity relationships will undoubtedly lead to the discovery of new isoxazole-based therapeutic agents with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and inflammatory conditions. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 16. benchchem.com [benchchem.com]

Solubility profile of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the compound (5-(4-Chlorophenyl)isoxazol-3-YL)methanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the general characteristics of isoxazole derivatives, alongside a detailed, standardized experimental protocol for determining its solubility in common laboratory solvents. This guide is intended to equip researchers with the necessary information and methodologies to effectively handle and utilize this compound in a laboratory setting.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] Understanding its solubility is a critical first step in a wide range of experimental procedures, including reaction chemistry, formulation development, and biological assays. The solubility of a compound is influenced by its molecular structure, as well as the physical and chemical properties of the solvent.

Qualitative Solubility Profile

Based on the general principles of solubility where "like dissolves like," and information on related isoxazole structures, a qualitative solubility profile for this compound can be inferred.[2][3] The presence of a polar hydroxyl (-OH) group and the nitrogen and oxygen atoms in the isoxazole ring suggests that the molecule has polar characteristics.[2] However, the chlorophenyl group is nonpolar and will influence its solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | The hydroxyl group can participate in hydrogen bonding with protic solvents. The polar isoxazole ring also contributes to solubility in polar media.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Likely Soluble | The polarity of these solvents can interact with the polar functionalities of the isoxazole methanol. |

| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The nonpolar chlorophenyl group may allow for some interaction, but the overall polarity of the molecule is expected to limit solubility in nonpolar solvents.[2] |

Note: This table presents a predicted qualitative profile. Experimental verification is essential for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely used shake-flask method.[4]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO, Hexane)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a scintillation vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

The Synthesis and Discovery of 3,5-Disubstituted Isoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically significant drugs. This technical guide provides an in-depth exploration of the history, discovery, and key synthetic methodologies for a particularly important class of these compounds: the 3,5-disubstituted isoxazoles. Detailed experimental protocols for seminal synthetic routes are provided, alongside a quantitative comparison of various methods. Furthermore, this guide visualizes the key signaling pathways targeted by isoxazole-containing therapeutics, offering insights into their mechanism of action and relevance in drug development.

A Brief History: From Claisen to Modern Methodologies

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. While the isoxazole ring was first described earlier, a foundational moment in the synthesis of this heterocycle is attributed to the German chemist Ludwig Claisen. In 1903, he reported the synthesis of isoxazole through the oximation of propargylaldehyde acetal. A pivotal and more general method, now known as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. This reaction, which can produce isomeric mixtures, laid the groundwork for over a century of innovation in isoxazole synthesis.

Early methods often contended with issues of regioselectivity and harsh reaction conditions. However, the mid-20th century saw a significant advancement with the development of 1,3-dipolar cycloaddition reactions, a concept extensively developed by Rolf Huisgen. The reaction of a nitrile oxide with an alkyne emerged as a powerful and highly regioselective method for constructing the isoxazole ring, particularly for producing 3,5-disubstituted isomers.

In recent decades, the field has witnessed an explosion of new and refined synthetic strategies. The advent of metal-catalyzed reactions, particularly with copper(I), has enabled highly efficient and regioselective one-pot syntheses under mild conditions. Concurrently, a drive towards greener and more sustainable chemistry has led to the development of solvent-free methods utilizing ball-milling, microwave irradiation, and deep eutectic solvents. These modern techniques offer significant advantages in terms of reaction times, yields, and environmental impact.

Core Synthetic Strategies

The two primary and most versatile approaches for the synthesis of 3,5-disubstituted isoxazoles remain the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes.

Condensation of 1,3-Diketones with Hydroxylamine

This classical method involves the reaction of a 1,3-diketone with hydroxylamine hydrochloride. The reaction typically proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the diketone.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This is arguably the most widely used method for the regioselective synthesis of 3,5-disubstituted isoxazoles. It involves the [3+2] cycloaddition of a nitrile oxide, which acts as the 1,3-dipole, with a terminal alkyne, the dipolarophile. The nitrile oxides are typically generated in situ from precursors such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). This method is highly valued for its predictability and the mild conditions under which it can often be performed.

Experimental Protocols

Protocol 1: Classical Claisen Condensation for 3,5-Disubstituted Isoxazoles

This protocol is a general representation of the Claisen synthesis for 3,5-disubstituted isoxazoles from a chalcone derivative, which is first converted to a dibromochalcone.

Step 1: Synthesis of Dibromochalcone

-

Dissolve the starting chalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the chalcone solution with stirring at room temperature.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

The dibromochalcone product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

Step 2: Cyclization to form the Isoxazole

-

A mixture of the dibromochalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol is prepared.[1]

-

An aqueous solution of a base, such as 40% KOH, is added to the mixture.[1]

-

The reaction mixture is refluxed for 12 hours.[1]

-

After cooling, the mixture is poured into crushed ice and extracted with an organic solvent (e.g., diethyl ether).[1]

-

The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Protocol 2: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a highly efficient one-pot synthesis starting from an aldehyde and a terminal alkyne.[2]

-

To a solution of the aldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of tert-butanol and water (4:1) is added an aqueous solution of sodium hydroxide (1.1 equivalents).

-

The mixture is stirred at room temperature for 1-2 hours to form the aldoxime.

-

Sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.05 equivalents) are added, followed by the terminal alkyne (1 equivalent).

-

The reaction is stirred at room temperature for 12-24 hours.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Synthesis in Deep Eutectic Solvents (DES)

This protocol outlines a metal-free, one-pot synthesis of 3,5-disubstituted isoxazoles using a deep eutectic solvent.[3]

Preparation of the Deep Eutectic Solvent (ChCl:urea 1:2):

-

A mixture of choline chloride (1 equivalent) and urea (2 equivalents) is heated at 75-80 °C with stirring until a homogeneous, clear liquid is formed.

Synthesis of 3,5-Disubstituted Isoxazole:

-

To the prepared ChCl:urea (1 mL per 2 mmol of aldehyde) is added the aldehyde (1 equivalent), hydroxylamine (1 equivalent), and sodium hydroxide (1 equivalent).[3]

-

The mixture is stirred at 50 °C for one hour.[3]

-

N-chlorosuccinimide (1.5 equivalents) is then added, and the mixture is stirred for an additional three hours at 50 °C.[3]

-

The terminal alkyne (1 equivalent) is added, and the reaction is continued for four hours at 50 °C.[3]

-

After the reaction is complete, it is quenched with water and extracted with ethyl acetate.[3]

-

The combined organic phases are dried over magnesium sulfate and concentrated. The product is purified by column chromatography.[3]

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for various synthetic methods for 3,5-disubstituted isoxazoles.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 3,5-Diphenylisoxazole

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Dipolar Cycloaddition (Ball-Milling) | Cu/Al2O3 (14 mol%) | Solvent-free | Room Temp | 0.33 | 95 | [4] |

| One-Pot Copper(I)-Catalyzed | CuSO4·5H2O/Na-Ascorbate | t-BuOH/H2O | Room Temp | 12-24 | 85-95 | [2] |

| Deep Eutectic Solvent (DES) | None | ChCl:urea | 50 | 8 | 83 | [5] |

| Domino Reductive Nef/Cyclization | SnCl2·2H2O | Ethyl Acetate | Microwave (120) | 0.5 | 85-91 | [6] |

| Reaction with N-hydroxyl-4-toluenesulfonamide | K2CO3 | MeOH/H2O | Reflux | 1-3 | 80-92 | [7] |

Table 2: Substrate Scope for Copper(I)-Catalyzed One-Pot Synthesis

| Aldehyde Substrate | Alkyne Substrate | Product Yield (%) | Reference |

| Benzaldehyde | Phenylacetylene | 91 | [2] |

| 4-Methoxybenzaldehyde | Phenylacetylene | 95 | [2] |

| 4-Nitrobenzaldehyde | Phenylacetylene | 88 | [2] |

| Cinnamaldehyde | Phenylacetylene | 85 | [2] |

| Benzaldehyde | 1-Octyne | 87 | [2] |

| Benzaldehyde | Propargyl alcohol | 82 | [2] |

Signaling Pathways and Drug Development Applications

The isoxazole scaffold is a key component in numerous drugs that target specific signaling pathways involved in disease. Understanding these pathways is crucial for drug development professionals.

COX-2 Inhibition Pathway

Many isoxazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and the withdrawn valdecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8][9] By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which has a role in protecting the stomach lining), these drugs aim to reduce inflammation with a lower risk of gastrointestinal side effects.[9]

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Several small-molecule inhibitors containing the isoxazole moiety have been developed to target the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[11][12]

References

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1,3-Dipolar Cycloaddition Protocol for the Synthesis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient one-pot, two-step 1,3-dipolar cycloaddition reaction. The key steps involve the in situ generation of 4-chlorobenzonitrile oxide from 4-chlorobenzaldehyde oxime, followed by its cycloaddition with propargyl alcohol. This method offers high regioselectivity and good yields, making it a practical approach for the preparation of 3,5-disubstituted isoxazoles.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that are prominent scaffolds in a wide array of biologically active molecules and pharmaceutical agents.[1] The isoxazole ring system is a key structural motif in drugs such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin. The synthesis of substituted isoxazoles is therefore of significant interest in the field of drug discovery and development. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and convergent method for constructing the isoxazole core.[2][3][4][5] This protocol details the synthesis of this compound, a compound of interest for further chemical exploration and biological screening.

Reaction Scheme

The synthesis proceeds in two main stages within a one-pot protocol:

-

Formation of 4-chlorobenzaldehyde oxime: 4-Chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding aldoxime.

-

In situ generation of 4-chlorobenzonitrile oxide and 1,3-dipolar cycloaddition: The aldoxime is oxidized, typically with an agent like sodium hypochlorite, to generate the reactive 4-chlorobenzonitrile oxide intermediate. This intermediate then undergoes a [3+2] cycloaddition reaction with propargyl alcohol to regioselectively form the desired product, this compound.[6]

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol.[6][7]

Materials and Reagents

-

4-Chlorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Propargyl alcohol

-

Sodium hypochlorite (NaOCl) solution (5% aqueous)

-

Carbon tetrachloride (CCl₄) or another suitable organic solvent

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment

-

Round-bottom flask (50 mL) with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure

Part 1: Synthesis of 4-chlorobenzaldehyde oxime

A general procedure for the formation of the aldoxime is as follows:

-

To a solution of 4-chlorobenzaldehyde (1 mmol) in a suitable solvent like ethanol or pyridine, add hydroxylamine hydrochloride (1.1 mmol) and a base such as sodium acetate or pyridine.[8]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent and washed with water. The organic layer is then dried and concentrated to yield the crude 4-chlorobenzaldehyde oxime, which can be used in the next step without further purification.

Part 2: One-pot synthesis of this compound

-

In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzaldehyde oxime (e.g., 5 mmol) and propargyl alcohol (e.g., 10 mmol, 2 equivalents) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).[6]

-

Slowly add a 5% aqueous solution of sodium hypochlorite (NaOCl) (e.g., 15 mL) dropwise to the stirred reaction mixture through the dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 2-6 hours), monitoring the progress of the reaction by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) two to three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Product Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The melting point of the purified product should be determined and compared with the literature value.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClNO₂ | [9] |

| Molecular Weight | 209.63 g/mol | [9] |

| Appearance | White to off-white solid | - |

| Melting Point | 98-100 °C | [9] |

| Boiling Point | 389.2 °C at 760 mmHg | [9] |

Table 2: Representative Reaction Parameters for the Synthesis of a Structurally Similar Isoxazole

| Reactant 1 | Reactant 2 | Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |

| 4-Methylbenzaldoxime | Propargyl alcohol | NaOCl (5%) | CCl₄ | 70 °C | 48 h | 97% | [6] |

Note: The yield for the synthesis of this compound is expected to be high, comparable to the tolyl analog.

Visualizations

Reaction Workflow

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]

- 3. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biolmolchem.com [biolmolchem.com]

- 6. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. [3-(4-chlorophenyl)-5-isoxazolyl]methanol - Amerigo Scientific [amerigoscientific.com]

Application Note: A Step-by-Step Protocol for the Synthesis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-(4-Chlorophenyl)isoxazol-3-yl)methanol is a heterocyclic compound featuring an isoxazole ring. This structural motif is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Isoxazole derivatives are known to exhibit a wide range of biological activities, and this compound is particularly relevant for research into anti-inflammatory and analgesic drugs.[1][2]

The synthesis described here employs a classic and efficient method for constructing the isoxazole ring: the 1,3-dipolar cycloaddition.[3][4][5] This reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (a dipolarophile) to form the five-membered heterocyclic ring.[3][6] This protocol provides a reliable and straightforward pathway to the target molecule, starting from commercially available 4-chlorobenzaldoxime.

Overall Reaction Scheme

The synthesis is a one-pot, two-step process:

-

In situ generation of Nitrile Oxide: 4-chlorobenzaldoxime is oxidized using an N-halosuccinimide, such as N-Chlorosuccinimide (NCS), in the presence of a base to form 4-chlorophenylnitrile oxide.

-

[3+2] Cycloaddition: The generated nitrile oxide immediately reacts with propargyl alcohol (the alkyne) to yield the final product, this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Chlorobenzaldoxime | C₇H₆ClNO | 155.58 | 1.56 g | 10.0 |

| Propargyl Alcohol | C₃H₄O | 56.06 | 0.62 mL | 11.0 |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 1.47 g | 11.0 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.53 mL | 11.0 |

| Chloroform (CHCl₃) | CHCl₃ | 119.38 | 50 mL | - |

| Saturated aq. NaHCO₃ | - | - | 25 mL | - |

| Anhydrous MgSO₄ | - | - | As needed | - |

| Ethyl Acetate | - | - | For TLC & Column | - |

| Hexane | - | - | For TLC & Column | - |

Instrumentation:

-

Magnetic stirrer with hotplate

-

Round-bottom flask (100 mL)

-

Condenser

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography system

-

Melting point apparatus

-

NMR Spectrometer, FT-IR Spectrometer (for characterization)

Detailed Step-by-Step Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldoxime (1.56 g, 10.0 mmol).

-

Dissolve the starting material in 50 mL of chloroform (CHCl₃).

-

Add propargyl alcohol (0.62 mL, 11.0 mmol) to the solution.

-

-

Generation of Nitrile Oxide and Cycloaddition:

-

To the stirred solution, add N-Chlorosuccinimide (NCS) (1.47 g, 11.0 mmol) in one portion.

-

Slowly add triethylamine (Et₃N) (1.53 mL, 11.0 mmol) dropwise over 5 minutes. An exothermic reaction may be observed.

-